
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate safety and purity controls to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation: It can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Reduced piperidine compounds.
Oxidation: Oxidized piperidine derivatives.
科学的研究の応用
Organic Synthesis
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate serves as an important building block in the synthesis of more complex organic molecules. It undergoes several types of reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : It can be reduced to form corresponding piperidine derivatives.
- Oxidation : The compound can also undergo oxidation to introduce functional groups.
These reactions facilitate the development of various pharmaceuticals and specialty chemicals.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. For example, structural modifications have shown enhanced cytotoxicity against cancer cell lines like FaDu hypopharyngeal tumor cells. Some analogs have demonstrated better efficacy compared to established chemotherapeutics such as bleomycin.
Study Focus | Findings |
---|---|
Anticancer Properties | Induces apoptosis through kinase inhibition |
Comparative Efficacy | Better efficacy than bleomycin |
- Cholinesterase Inhibition : The compound shows promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in treating neurodegenerative diseases like Alzheimer's. Enhanced cholinesterase inhibition could potentially improve cognitive functions by increasing acetylcholine levels in the brain.
Activity | Research Findings |
---|---|
Cholinesterase Inhibition | Enhances acetylcholine levels; potential cognitive improvement |
Comparison with Traditional Inhibitors | Lower IC50 values than galantamine |
The unique structure of this compound contributes to its biological activity:
- Structure-Activity Relationship (SAR) : Understanding how different structural features affect biological activity is crucial for optimizing drug design. The piperidine ring is essential for interaction with biological targets, while the bromo substitution may enhance lipophilicity and cellular uptake.
Structural Feature | Biological Activity Impact |
---|---|
Piperidine Ring | Essential for target interaction |
Bromine Substitution | Enhances lipophilicity |
Tert-butyl Group | Contributes to stability |
作用機序
The mechanism of action of tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate involves its role as an intermediate in chemical reactions. It acts as a building block for the synthesis of more complex molecules. The bromine atom in the compound is a key reactive site, allowing for various nucleophilic substitution reactions .
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate is unique due to its specific structure, which includes a tert-butyl ester group and a bromoethyl substituent on the piperidine ring. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
生物活性
Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, cholinesterase inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H20BrN O2
- Molecular Weight : 277.20 g/mol
- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.
The presence of a piperidine ring is significant as it plays a crucial role in the pharmacological activities of many derivatives.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties.
- Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, structural modifications in piperidine derivatives have been shown to enhance their cytotoxicity against various cancer cell lines, such as FaDu hypopharyngeal tumor cells .
- Case Studies : In comparative studies, certain analogs demonstrated better efficacy than established chemotherapeutics like bleomycin. These findings suggest that the compound's unique structure allows for improved interactions with biological targets involved in tumor growth and metastasis .
2. Cholinesterase Inhibition
Another area of interest is the compound's potential as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
- Activity : Preliminary data suggest that this compound may inhibit these enzymes effectively, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive functions .
- Research Findings : Studies have shown that structural modifications to piperidine compounds can lead to enhanced cholinesterase inhibition. For instance, compounds with similar piperidine structures exhibited IC50 values significantly lower than those of traditional inhibitors like galantamine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Structural Feature | Biological Activity Impact |
---|---|
Piperidine ring | Essential for interaction with biological targets |
Bromine substitution | May enhance lipophilicity and cellular uptake |
Tert-butyl group | Contributes to overall stability and solubility |
特性
IUPAC Name |
tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWFLHHXMSGSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611236 | |
Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210564-54-8 | |
Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。